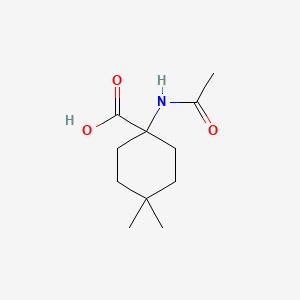

1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid

Description

1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 1343772-15-5) is a cyclohexane-derived compound featuring a carboxylic acid group and an acetamido substituent at the 1-position, along with two methyl groups at the 4,4-positions. This sterically hindered structure confers unique conformational rigidity and physicochemical properties, making it a scaffold of interest in medicinal chemistry and material science.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H19NO3/c1-8(13)12-11(9(14)15)6-4-10(2,3)5-7-11/h4-7H2,1-3H3,(H,12,13)(H,14,15) |

InChI Key |

OLIBWDNVPTUNMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCC(CC1)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the acylation of 4,4-dimethylcyclohexanecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines or alcohols

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Derivatives with modified acetamido groups

Scientific Research Applications

1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Acetamido-4-methylcyclohexane-1-carboxylic acid (CAS 90978-97-5)

- Structure : Differs by a single methyl group at the 4-position (vs. 4,4-dimethyl).

- Molecular Formula: C₁₀H₁₇NO₃ (vs. C₁₁H₁₉NO₃ for the target compound) .

- Conformation : Reduced steric hindrance allows greater ring flexibility compared to the rigid 4,4-dimethyl analog. highlights that substituent bulkiness influences cyclohexane chair conformations, with equatorial positioning minimizing strain.

- Commercial Status : Discontinued (), possibly due to lower demand or synthetic complexity.

1-Acetamido-4-phenylcyclohexane-1-carboxylic acid (CAS 1497094-85-5)

- Structure : Aromatic phenyl group replaces the 4,4-dimethyl substituents.

- This may reduce aqueous solubility but enhance binding to aromatic biological targets.

- Applications : Used in peptide mimetics (5 suppliers, ).

1-Acetamido-3-methylcyclopentane-1-carboxylic acid (CAS 1339607-30-5)

- Structure : Cyclopentane ring instead of cyclohexane, with a methyl group at the 3-position.

- Conformation : Cyclopentane’s envelope conformation introduces different torsional strain and substituent spatial orientation .

- Reactivity : Smaller ring size may enhance reactivity in ring-opening reactions compared to cyclohexane derivatives.

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 1553899-12-9)

- Structure : Methoxy group replaces the acetamido moiety.

- Electronic Effects : The electron-donating methoxy group reduces acidity of the carboxylic acid (pKa ~4.5 vs. ~2.8 for acetamido derivatives) .

- Applications : Used as a versatile scaffold in polymer chemistry ().

Physicochemical Properties

Conformational Analysis

- Target Compound : The 4,4-dimethyl groups enforce a chair conformation with equatorial substituents, minimizing 1,3-diaxial interactions (). This rigidity enhances binding specificity in enzyme active sites.

- Cyclopentane Derivatives : Envelope conformations increase ring strain, altering reactivity in nucleophilic substitutions .

Biological Activity

1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid (CAS Number: 1343772-15-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula: C₁₁H₁₉NO₃

- Molecular Weight: 213.27 g/mol

- Structure: The compound features an acetamido group and a cyclohexane ring with a carboxylic acid functional group, which is critical for its biological interactions.

The biological activity of 1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid is primarily attributed to its structural components that interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to proteins and enzymes.

Potential Targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activities, impacting signaling pathways related to various physiological processes.

In Vitro Studies

In vitro studies have demonstrated that 1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid exhibits significant activity against certain microbial strains. For instance, it has been tested for antimicrobial properties against both gram-positive and gram-negative bacteria.

Case Studies

-

Antimicrobial Activity:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetamido derivatives, including 1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid. Results indicated a strong correlation between structural modifications and increased antimicrobial activity. -

Enzyme Inhibition:

Another research focused on the compound's role as an angiotensin-converting enzyme (ACE) inhibitor. The results showed that modifications to the acetamido group significantly enhanced its inhibitory potency compared to other derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the acetamido group is crucial for enhancing biological activity. Variations in the cyclohexane ring also impact the compound's binding affinity and overall efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Acetamido Group | Essential for enzyme inhibition |

| Cyclohexane Ring Modifications | Alters binding affinity |

| Carboxylic Acid Group | Enhances solubility and interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.